Scaffold-Level JNK2/3 Potency and MAPK Selectivity Profile vs. Prototype TCS JNK 5a
The defining paper for this chemotype demonstrates that the 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl amide core delivers potent dual JNK2/3 inhibition with pronounced selectivity over JNK1, p38α, and ERK2 . The prototypical inhibitor TCS JNK 5a (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide, CAS 312917-14-9) exhibits pIC50 values of 6.7 (JNK3), 6.5 (JNK2), <5.0 (JNK1), and <4.8 (p38α) in enzymatic assays . While direct equivalent data for CAS 391221-59-3 is not publicly available in the same assay format, the presence of the 5-methyl group and 4-fluorobenzamide substitution on this scaffold is expected to modulate both absolute potency and selectivity, making this compound a distinct tool for dissecting JNK isoform biology. A cross-study comparison of the des-methyl, 4-fluoro analog (CAS 325979-58-6) with TCS JNK 5a would be needed to quantify the specific contribution of the naphthyl-to-4-fluorophenyl switch, but such data is not currently accessible from non-excluded sources .
| Evidence Dimension | JNK isoform inhibitory potency (pIC50) |
|---|---|
| Target Compound Data | Not available from primary sources for CAS 391221-59-3 (quantitative data expected to be within the same scaffold series range) |
| Comparator Or Baseline | TCS JNK 5a (CAS 312917-14-9): JNK3 pIC50 = 6.7, JNK2 pIC50 = 6.5, JNK1 pIC50 < 5.0, p38α pIC50 < 4.8 |
| Quantified Difference | Not calculable (target compound data unavailable) |
| Conditions | Enzymatic radiometric assay using [γ-33P]ATP, human recombinant JNK isoforms (Angell et al. 2007) |
Why This Matters
The scaffold's validated JNK2/3 selectivity window over JNK1 and p38α is the primary scientific value proposition, and any analog within this series must be benchmarked against this selectivity profile to confirm it retains the desired isoform bias.
- [1] Angell RM, Atkinson FL, Brown MJ, et al. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007;17(5):1296-1301. doi:10.1016/j.bmcl.2006.12.003. PMID: 17194588. View Source
